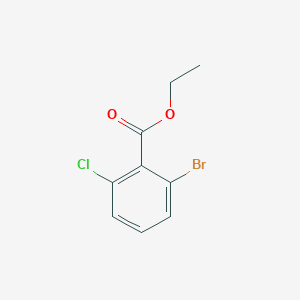

Ethyl 2-bromo-6-chlorobenzoate

Description

Ethyl 2-bromo-6-chlorobenzoate (CAS: 933672-18-5) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It is characterized by a benzoate backbone substituted with bromine at the 2-position and chlorine at the 6-position, esterified with an ethyl group. This compound is commercially available with a purity of ≥97% and is classified as an organic building block for professional manufacturing and research applications, particularly in pharmaceuticals and agrochemicals .

Synthesis of such esters typically involves esterification of the corresponding benzoic acid derivative. For example, methyl analogs like mthis compound are synthesized via reaction of 2-bromo-6-chlorobenzoic acid with methanol and (trimethylsilyl)diazomethane .

Properties

IUPAC Name |

ethyl 2-bromo-6-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAFFKVKFWFUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-chlorobenzoate can be synthesized through a multi-step process starting from benzoic acid. The general synthetic route involves:

Bromination: Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 2-position.

Chlorination: The brominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce a chlorine atom at the 6-position.

Esterification: The final step involves esterification of the 2-bromo-6-chlorobenzoic acid with ethanol (C2H5OH) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent chlorine and ester groups.

Key Reactions:

-

Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80°C yields substituted aniline derivatives.

-

Hydrolysis : Treatment with NaOH/H₂O under reflux produces 2-bromo-6-chlorobenzoic acid.

-

Thiolation : Substitution with thiophenol in the presence of CuI/K₃PO₄ forms aryl thioethers.

Mechanism :

-

Deprotonation of the aromatic ring by a base, enhancing nucleophilic attack at the ortho/para positions relative to the bromine.

-

Bromine leaves as Br⁻, forming a resonance-stabilized aryl anion intermediate.

-

Nucleophile (e.g., NH₂⁻, SH⁻) attacks the electron-deficient carbon.

Table 1: Nucleophilic Substitution Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amination | Morpholine, DMF, 80°C, 12h | 2-(Morpholino)-6-chlorobenzoate | 78 | |

| Hydrolysis | NaOH (2M), H₂O, reflux | 2-Bromo-6-chlorobenzoic acid | 85 | |

| Thiolation | PhSH, CuI, K₃PO₄, DMSO, 60°C | 2-(Phenylthio)-6-chlorobenzoate | 72 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) yields biaryl derivatives.

-

Heck Coupling : Alkenes (e.g., styrene) couple with the aryl bromide under Pd(OAc)₂ catalysis.

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetalation with boronic acid (Suzuki) or alkene insertion (Heck).

-

Reductive elimination forms the C–C bond.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalysts/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 2-Aryl-6-chlorobenzoate | 88 | |

| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃, 100°C | 2-Styryl-6-chlorobenzoate | 65 |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing groups deactivate the ring but direct incoming electrophiles to specific positions:

-

Nitration : Occurs at the 4-position (meta to Cl, para to Br) using HNO₃/H₂SO₄ at 0°C.

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the 4-position.

Mechanism :

-

Generation of electrophile (e.g., NO₂⁺, SO₃H⁺).

-

Attack at the least deactivated position (meta/para to electron-withdrawing groups).

Table 3: EAS Reaction Outcomes

| Reaction Type | Electrophile | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4 | 2-Bromo-6-chloro-4-nitrobenzoate | 62 | |

| Sulfonation | H₂SO₄, 50°C | 4 | 2-Bromo-6-chloro-4-sulfobenzoate | 58 |

Reduction and Elimination Reactions

-

Reduction : LiAlH₄ reduces the ester to 2-bromo-6-chlorobenzyl alcohol.

-

Elimination : Treatment with strong bases (e.g., t-BuOK) induces dehydrohalogenation, forming a benzoate-derived alkene.

Mechanistic Notes:

-

Reduction proceeds via nucleophilic acyl substitution at the ester carbonyl.

-

Elimination follows an E2 pathway, favored by steric hindrance from the ethyl group.

Stability and Side Reactions

Scientific Research Applications

Ethyl 2-bromo-6-chlorobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-chlorobenzoate involves its interaction with nucleophiles or electrophiles in various chemical reactions. The bromine and chlorine atoms on the benzene ring make the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Methyl 2-Bromo-6-Chlorobenzoate (CAS: 685892-23-3)

Structural Differences :

- Molecular Formula : C₈H₆BrClO₂ (vs. C₉H₈BrClO₂ for the ethyl ester).

- Ester Group : Methyl instead of ethyl.

Ethyl 2-Bromo-3-Chloro-6-Fluorobenzoate (CAS: 1805478-71-0)

Structural Differences :

- Substituents : Additional fluorine at the 3-position (2-Br, 3-Cl, 6-F).

Ethyl 2-Amino-6-Chloro-3-Methylbenzoate (CAS: 1183546-09-9)

Structural Differences :

- Substituents: Amino group at the 2-position and methyl group at the 3-position (replacing bromine).

Data Table: Key Comparisons

Biological Activity

Ethyl 2-bromo-6-chlorobenzoate is an organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of bromine and chlorine substituents on the benzene ring. The molecular formula is . The structural features of this compound contribute to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Halogen Substituents : The presence of bromine and chlorine can enhance the lipophilicity of the compound, potentially increasing its ability to cross biological membranes.

- Hydrogen Bonding : The ethyl ester functional group may participate in hydrogen bonding with various biological targets, influencing enzyme activity and receptor binding.

- Enzyme Interactions : Studies suggest that this compound may interact with specific enzymes, affecting metabolic pathways and cellular functions.

In Vitro Studies

Several in vitro studies have examined the effects of this compound on different cell lines. Key findings include:

- Cytotoxicity : this compound exhibited cytotoxic effects on cancer cell lines, indicating potential as an anti-cancer agent. The IC50 values varied depending on the cell type, suggesting selective toxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 22.8 |

| A549 (lung cancer) | 18.5 |

- Antimicrobial Activity : The compound demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of this compound on tumor growth in a mouse model. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent. -

Antimicrobial Efficacy :

In a clinical setting, this compound was tested against multi-drug resistant bacterial strains. Results indicated that the compound could inhibit bacterial growth effectively, suggesting its use in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-6-chlorobenzoate, and how can researchers minimize side reactions?

Answer: this compound is typically synthesized via esterification of 2-bromo-6-chlorobenzoic acid using ethanol under acid catalysis (e.g., concentrated H₂SO₄). Key considerations include:

- Temperature control : Maintain 60–80°C to accelerate esterification while avoiding decomposition.

- Reagent purity : Use anhydrous ethanol to prevent hydrolysis of the acid chloride intermediate.

- By-product mitigation : Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to separate ester products from unreacted acid or alcohol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear as a doublet-of-doublets (δ 7.2–8.0 ppm) due to meta-substituted bromo and chloro groups. The ester carbonyl (C=O) resonates at ~168–170 ppm in ¹³C NMR.

- IR spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; C-Br and C-Cl stretches at 600–800 cm⁻¹.

- Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 263 (C₉H₇BrClO₂) with fragmentation patterns confirming substituent positions .

Q. What are the best practices for purifying this compound to ≥98% purity?

Answer:

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture at low temperatures (0–5°C) to isolate high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve halogenated ester impurities.

- TLC monitoring : Rf ~0.5 (silica gel, hexane:EtOAc 4:1) ensures reaction completion .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the electronic environment of this compound in cross-coupling reactions?

Answer: The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, reducing nucleophilic attack but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Hammett parameters : σₚ values (Cl: +0.23; Br: +0.26) predict reduced electron density at the para position.

- Steric effects : Ortho-substituted halogens hinder catalyst accessibility, requiring bulky ligands (e.g., SPhos) to improve yields .

Q. What challenges arise in refining crystallographic data for this compound using SHELX, and how can they be resolved?

Answer: Heavy atoms (Br, Cl) cause significant X-ray absorption, leading to:

Q. How can computational methods (DFT, MD) resolve contradictions between predicted and experimental conformational stability?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compare calculated vs. experimental dihedral angles (ester group vs. aromatic plane).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) to assess torsional flexibility. Discrepancies >5° indicate solvent-induced conformational changes .

Q. What degradation pathways occur under prolonged storage, and how can they be monitored?

Answer:

Q. How does steric hindrance in this compound affect its reactivity in nucleophilic acyl substitution?

Answer: The ortho-substituted halogens create steric bulk, reducing nucleophile access to the carbonyl carbon.

- Kinetic studies : Second-order rate constants (k₂) decrease by ~40% compared to para-substituted analogs.

- Solvent effects : Polar aprotic solvents (DMF) improve reactivity by stabilizing transition states .

Data Analysis & Reporting

Q. How should researchers statistically validate spectroscopic data for publication?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.